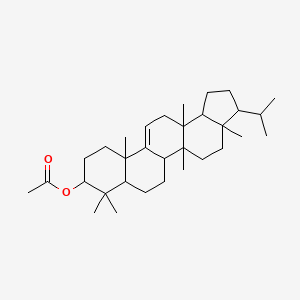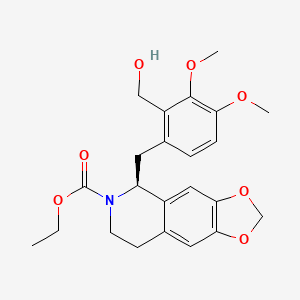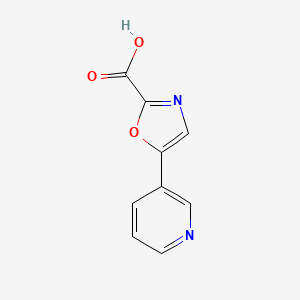
5-(Pyridin-3-yl)oxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-3-yl)oxazole-2-carboxylic acid is an aromatic heterocyclic compound . It is functionalized through the use of carbon dioxide and used in the preparation of 3-propenylcephem derivatives as antibacterial agents .
Molecular Structure Analysis
The molecular structure of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is characterized by a 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight is 254.67 .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Pyridin-3-yl)oxazole-2-carboxylic acid were not found, oxazoles in general have been studied for their diverse chemical reactions .Physical And Chemical Properties Analysis
5-(Pyridin-3-yl)oxazole-2-carboxylic acid is an off-white solid .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities A series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, synthesized from 5-(pyridin-3-yl)oxazole-2-carboxylic acid, have shown moderate antimicrobial activities, indicating the potential use of this compound in developing new antimicrobial agents (Komsani et al., 2015). Similarly, derivatives starting from isonicotinic acid hydrazide, aimed at antimicrobial application, underscore the versatility of the pyridinyl scaffold in designing compounds with potential therapeutic uses (Bayrak et al., 2009).
Metal-Organic Frameworks (MOFs) The coordination behavior of azaarylpyrazole carboxylic acids, including 5-(pyridine-3-yl)pyrazole-3-carboxylic acid, has been explored for the first time, leading to the creation of crystalline metal-organic frameworks (MOFs) with luminescence enhancement properties. This research opens up new possibilities for the application of these compounds in the field of material science, particularly in the development of luminescent materials (Liu et al., 2013).
Catalytic Activities N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, synthesized through bridge-cleavage reactions with (2-pyridyl)alkyl carboxylic acids, including 5-(pyridin-3-yl)oxazole-2-carboxylic acid derivatives, have shown effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides. This illustrates the compound's utility in facilitating organic transformations, particularly in cross-coupling reactions (Chen & Yang, 2018).
Anti-inflammation and Antimalarial Applications A study on 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester revealed potent anti-inflammation activity in vitro and showed significant inhibition in an egg albumin denaturation assay, suggesting its potential as a low molecular intermediate for hybrid drug synthesis with applications in anti-inflammation and antimalarial treatments (Eya’ane Meva et al., 2021).
Safety And Hazards
Direcciones Futuras
The future directions of research on 5-(Pyridin-3-yl)oxazole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities . Oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities , suggesting potential for therapeutic applications.
Propiedades
IUPAC Name |
5-pyridin-3-yl-1,3-oxazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKMJOJELHQXED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696216 |
Source


|
| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)oxazole-2-carboxylic acid | |
CAS RN |
857521-74-5 |
Source


|
| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

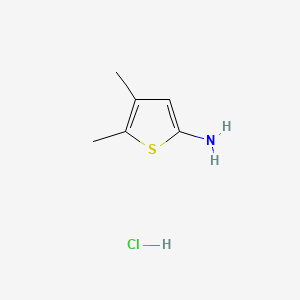
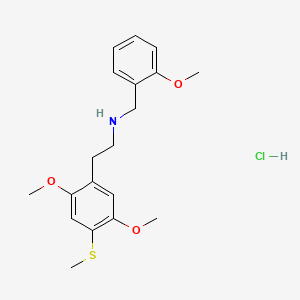
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)
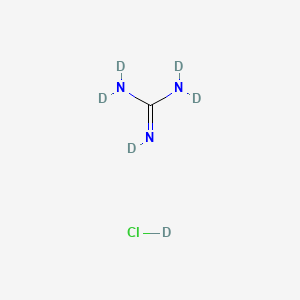
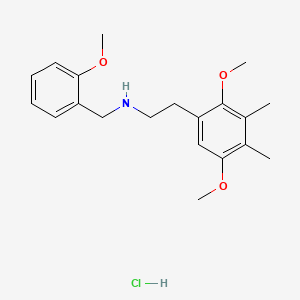
![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)
![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)
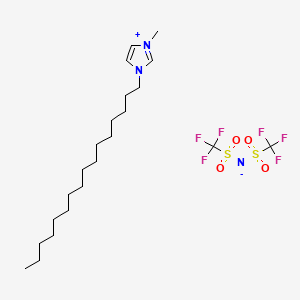
![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)
